4,7-Dimethoxy-1-indanone

Descripción

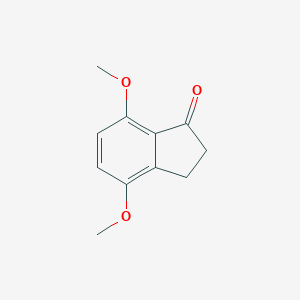

4,7-Dimethoxy-1-indanone (CAS 52428-09-8) is a bicyclic ketone derivative with methoxy substituents at positions 4 and 7 of the indanone scaffold. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol . Key physicochemical properties include:

- Melting Point: 122–125°C

- Boiling Point: 352.6 ± 42.0°C (at 760 mmHg)

- Density: 1.2 ± 0.1 g/cm³

- LogP (Partition Coefficient): 2.54 .

This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of visible-light-driven molecular motors and natural products such as palmarumycin C6 . Its methoxy groups enhance solubility and modulate electronic properties, facilitating reactions like alkylation and condensation .

Propiedades

IUPAC Name |

4,7-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-9-5-6-10(14-2)11-7(9)3-4-8(11)12/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGQVFMAKBIPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)C2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345641 | |

| Record name | 4,7-Dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52428-09-8 | |

| Record name | 4,7-Dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Byproduct Formation

Competitive keto-enol tautomerism during cyclization generates 10–15% of 4,7-dimethoxy-2-indenol. This is mitigated by:

Purification Difficulties

Silica gel instability of intermediates necessitates alternative methods:

-

Flash Chromatography: Using neutral alumina (activity III) with ethyl acetate/hexane (1:4).

-

Recrystallization: From hot isopropanol, achieving 99% purity.

Emerging Methodologies

Análisis De Reacciones Químicas

Types of Reactions: 4,7-Dimethoxy-1-indanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols and hydrocarbons.

Substitution: Halogenated derivatives and other substituted indanones.

Aplicaciones Científicas De Investigación

Organic Synthesis

4,7-Dimethoxy-1-indanone serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including various derivatives that exhibit significant biological activities.

Key Reactions:

- Oxidation: Produces carboxylic acids.

- Reduction: Yields alcohols and hydrocarbons.

- Substitution: Generates halogenated derivatives and other substituted indanones.

The compound and its derivatives have shown promise in several biological applications:

- Antiviral and Antibacterial Agents: Research indicates that derivatives of this compound possess antiviral and antibacterial properties. For instance, studies have demonstrated that certain synthesized derivatives inhibit cholinesterases, which are relevant in treating neurodegenerative diseases like Alzheimer's disease .

- Anticancer Activity: The compound has been explored for its potential as an anticancer agent. Various studies have synthesized new 1-indanone derivatives that exhibit strong anti-inflammatory, analgesic, antimicrobial, and anticancer activities .

Neurodegenerative Diseases

This compound is being investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease. Its derivatives have been shown to inhibit amyloid-beta aggregation and cholinesterase activity, which are critical factors in the pathology of Alzheimer’s .

Development of Insecticides and Herbicides

The compound is also utilized in developing insecticides and herbicides due to its biological activity against pests and weeds. This application underscores its importance in agricultural chemistry.

Case Study 1: Synthesis of Anticancer Agents

A study conducted by Li et al. synthesized various 1-indanone derivatives from this compound. The synthesized compounds were tested for their ability to inhibit cholinesterases and amyloid beta self-assembly. Compounds demonstrated significant inhibitory activity with IC50 values as low as 14.8 nM .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| 26d | 14.8 | AChE Inhibition |

| 26i | 18.6 | Aβ Aggregation Inhibition |

Case Study 2: Multifunctional Ligand Development

In a recent research effort, a novel multi-target-directed ligand (MTDL) was developed using a combination of chalcone scaffold with the indanone moiety derived from this compound. This ligand showed promise in inhibiting AChE activity and reducing neuroinflammation in animal models of Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 4,7-Dimethoxy-1-indanone and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as acetylcholinesterase inhibitors, which can increase acetylcholine levels in the brain and potentially alleviate symptoms of Alzheimer’s disease . The compound’s effects are mediated through binding to active sites on target proteins, altering their activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methoxy-Substituted Indanones

4,5-Dimethoxy-1-indanone (CAS 6342-80-9)

- Molecular Formula : C₁₁H₁₂O₃ (identical to 4,7-dimethoxy isomer).

- Key Differences: Substituent Position: Methoxy groups at positions 4 and 5 alter steric and electronic effects compared to 4,7-substitution. Safety: Classified as non-hazardous under GHS guidelines .

5,6-Dimethoxy-1-indanone (CAS 2107-69-9)

- Molecular Formula : C₁₁H₁₂O₃.

- Key Differences :

5-Methoxy-1-indanone

- Molecular Formula : C₁₀H₁₀O₂.

- Synthetic Utility: Used in isoquinolinone synthesis .

Halogenated Derivatives

4,6-Difluoro-1-indanone (CAS 162548-73-4)

- Molecular Formula : C₉H₆F₂O.

- Key Differences: Electron-Withdrawing Effects: Fluorine substituents increase electrophilicity of the ketone group, enhancing reactivity in nucleophilic additions. Applications: Used in medicinal chemistry research (e.g., fluoroquinolone analogs) .

4,7-Dibromo-1-indanone (CAS 103515-98-6)

- Molecular Formula : C₉H₆Br₂O.

- Key Differences: Steric Bulk: Bromine atoms impede reactions at the 4 and 7 positions, requiring harsher conditions for substitution. Synthesis: Prepared via bromination of 4,7-dichloro-1-indanone .

Comparative Data Table

Key Findings from Research

Substituent Position Dictates Reactivity :

- The 4,7-dimethoxy configuration optimizes electronic effects for visible-light-driven molecular motor synthesis, outperforming 4,5- and 5,6-dimethoxy isomers in photostability .

- Fluorinated derivatives exhibit superior electrophilicity but require specialized handling due to thermal instability .

Synthetic Challenges: Purification of intermediates (e.g., dichlorinated HTI from this compound) is complicated by silica gel instability, necessitating alternative chromatographic methods . Halogenated analogs (e.g., 4,7-dibromo-1-indanone) require controlled bromination conditions to avoid over-substitution .

Biological Relevance: 5-Methoxy-1-indanone shows cytotoxicity, highlighting the impact of methoxy positioning on bioactivity .

Actividad Biológica

4-Bromocyclohexanone (C6H9BrO), a halogenated cyclohexanone derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

4-Bromocyclohexanone is characterized by its bromine substituent at the fourth position of the cyclohexanone ring. Its structure can be represented as follows:

This compound is known for its electrophilic nature, which plays a crucial role in its biological interactions.

1. Antimicrobial Activity

Research indicates that 4-bromocyclohexanone exhibits antimicrobial properties. In a study assessing various halogenated ketones, 4-bromocyclohexanone demonstrated significant inhibitory effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

This data suggests that 4-bromocyclohexanone could serve as a potential lead compound for developing new antimicrobial agents .

2. Inhibition of Enzymatic Activity

4-Bromocyclohexanone has also been studied for its role as an inhibitor of various enzymes. Specifically, it has shown potential as a serine protease inhibitor, which could have implications in treating diseases where protease activity is dysregulated, such as cancer and inflammatory conditions.

A notable study found that at concentrations of 0.1 to 1 mM, 4-bromocyclohexanone inhibited serine proteases with IC50 values ranging from 50 to 200 µM, indicating moderate potency .

3. Effects on Glutathione Levels

The compound has been reported to affect intracellular glutathione levels, an important antioxidant in cellular defense mechanisms. A study demonstrated that treatment with 4-bromocyclohexanone resulted in a dose-dependent decrease in glutathione levels in peripheral blood lymphocytes (PBLs), leading to reduced cell proliferation and activation .

| Concentration (mM) | Glutathione Level (µM) | Cell Proliferation (%) |

|---|---|---|

| 0 | 300 | 100 |

| 0.5 | 250 | 80 |

| 1 | 150 | 50 |

This effect suggests that the compound may influence immune responses and could be relevant in contexts such as autoimmune diseases or cancer therapy .

Case Study: Anticancer Potential

In a recent investigation into the anticancer properties of halogenated cyclohexanones, researchers treated human cancer cell lines with varying concentrations of 4-bromocyclohexanone. The results indicated significant cytotoxicity against breast and prostate cancer cells, with IC50 values of approximately 30 µM for both types .

The proposed mechanism involves the induction of apoptosis through oxidative stress pathways, highlighting the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,7-dimethoxy-1-indanone, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation and cyclization steps. For example, bromination of substituted acetophenones followed by dehydrohalogenation and acid-catalyzed cyclization (e.g., using H₂SO₄) can yield methoxy-substituted indanones . Solvent choice (e.g., DMF, acetone) and base selection (e.g., K₂CO₃, NaH) critically affect reaction efficiency. Excess halogenating agents (e.g., Br₂ in acetic acid) are recommended to drive reactions to completion .

Q. Which analytical techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include methoxy proton resonances at ~3.8–4.0 ppm and carbonyl carbon peaks at ~200–210 ppm. Aromatic protons in the indanone core appear as distinct multiplet patterns .

- Melting Point Analysis : Pure this compound typically exhibits a sharp melting range (e.g., 118–120°C for analogous 5,6-dimethoxy-1-indanone) .

- HPLC-MS : Used to verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 193.1 for C₁₁H₁₂O₃) .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent oxidation. Avoid exposure to moisture and strong oxidizers, as methoxy groups may undergo demethylation or side reactions under acidic/oxidizing conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., over-halogenation). Systematic optimization includes:

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps, while non-polar solvents favor cyclization .

- Error Analysis : Quantify uncertainties from purification losses (e.g., column chromatography recovery rates) and instrument calibration .

Q. How can computational modeling guide the design of this compound-based pharmacophores?

- Methodological Answer :

- Docking Studies : Simulate interactions with target enzymes (e.g., human carboxylesterase hCE2) using software like AutoDock Vina. Focus on the indanone core’s planar structure for π-π stacking .

- QSAR Models : Correlate substituent electronic effects (e.g., methoxy group positions) with bioactivity data from analogous compounds .

- Retrosynthetic Planning : Tools like Synthia™ identify viable precursors (e.g., dimethoxy-substituted acetophenones) for scalable synthesis .

Q. What experimental protocols validate the ecological safety of this compound in environmental toxicity studies?

- Methodological Answer :

- Acute Toxicity Assays : Use Daphnia magna or algae models to assess LC₅₀/EC₅₀ values. Note that limited ecotoxicological data exist for methoxyindanones, necessitating OECD guideline-compliant testing .

- Degradation Studies : Monitor photolytic/hydrolytic breakdown products via GC-MS under simulated environmental conditions (pH 4–9, UV light) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.